molecular formula C10H14BClO4 B2691989 3-Chloro-4-methoxy-5-propoxyphenylboronic acid CAS No. 2096333-18-3

3-Chloro-4-methoxy-5-propoxyphenylboronic acid

Cat. No.: B2691989
CAS No.: 2096333-18-3
M. Wt: 244.48
InChI Key: VFNJGIWAFRIWFF-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-5-propoxyphenylboronic acid is a boronic acid derivative with the molecular formula C10H14BClO4. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds

Preparation Methods

The synthesis of 3-Chloro-4-methoxy-5-propoxyphenylboronic acid typically involves the reaction of this compound with boronic acid reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an aqueous or organic solvent . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

3-Chloro-4-methoxy-5-propoxyphenylboronic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom or other substituents are replaced by different groups.

Common reagents used in these reactions include palladium catalysts, bases, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-5-propoxyphenylboronic acid involves its interaction with specific molecular targets. In medicinal chemistry, boronic acids are known to form reversible covalent bonds with serine residues in the active sites of enzymes, inhibiting their activity . This interaction can disrupt various biological pathways, leading to therapeutic effects.

Properties

IUPAC Name

(3-chloro-4-methoxy-5-propoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO4/c1-3-4-16-9-6-7(11(13)14)5-8(12)10(9)15-2/h5-6,13-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNJGIWAFRIWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OC)OCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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